molecular formula C13H14N2O B11805662 1-(2,3-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile

1-(2,3-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile

Cat. No.: B11805662
M. Wt: 214.26 g/mol
InChI Key: SWWZLFCMFRRRDR-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile is an organic compound that features a pyrrolidine ring substituted with a 2,3-dimethylphenyl group, a ketone, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile typically involves the reaction of 2,3-dimethylbenzaldehyde with a suitable nitrile and a ketone precursor under specific conditions. One common method involves the use of a base-catalyzed condensation reaction, followed by cyclization to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dimethylphenyl)pyrrolidine
  • 2,3-Dimethylphenyl isocyanate
  • 4-[(1R)-1-(2,3-Dimethylphenyl)ethyl]-3H-imidazole

Uniqueness

1-(2,3-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C13H14N2O/c1-9-4-3-5-12(10(9)2)15-7-11(6-14)13(16)8-15/h3-5,11H,7-8H2,1-2H3

InChI Key

SWWZLFCMFRRRDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CC(C(=O)C2)C#N)C

Origin of Product

United States

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